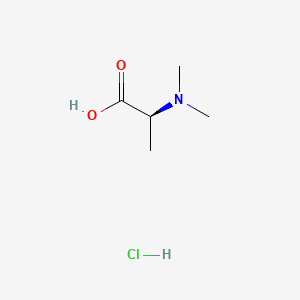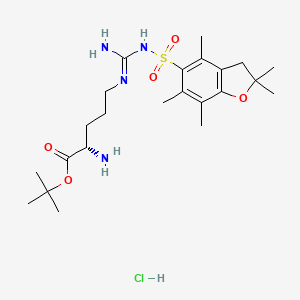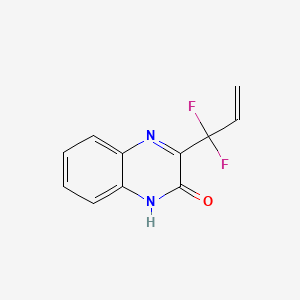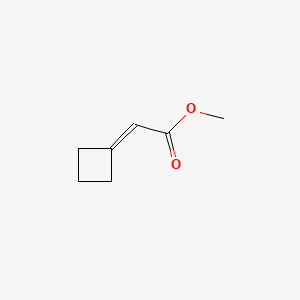
2-环丁基亚甲基乙酸甲酯
描述
“Methyl 2-cyclobutylideneacetate” is a chemical compound with the molecular formula C7H10O2 . It is used in various chemical reactions and has a molecular weight of 126.16 .
Synthesis Analysis
The synthesis of “Methyl 2-cyclobutylideneacetate” involves several steps. One method involves the use of lithium hydrochloride monohydrate and water at 20°C, followed by the addition of hydrogen chloride in water at 0°C . Another method involves the use of lithium hydroxide monohydrate in methanol at 25°C .Molecular Structure Analysis
The InChI code for “Methyl 2-cyclobutylideneacetate” is 1S/C7H10O2/c1-9-7(8)5-6-3-2-4-6/h5H,2-4H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-cyclobutylideneacetate” has a molecular weight of 126.16 . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the search results.科学研究应用
2-环丁基亚甲基乙酸甲酯在药物化学中的概况
2-环丁基亚甲基乙酸甲酯及其衍生物,如茉莉酸 (JA) 及其挥发性甲酯 (MJ),由于其多样的生物活性而在药物化学中发挥着重要作用。这些化合物源自植物中发现的基于脂质的环戊酮结构,人们对其合成、用途和生物活性进行了探索。Ghasemi Pirbalouti、Sajjadi 和 Parang (2014) 的综述强调了这些化合物在药物开发中的潜力,重点关注它们作为药物和前药的特性。这项工作强调了人们对这些化合物持续的兴趣,以在长期药物和保健食品安全性试验等领域创造新的疗法,为药物应用的未来研究方向提供了见解 (Ghasemi Pirbalouti、Sajjadi 和 Parang,2014).
对神经学研究的贡献
在神经学研究中,特别是针对脊髓损伤 (SCI),甲泼尼龙琥珀酸钠因其在受伤后 8 小时内给药时带来的临床益处而受到研究。尽管试验中的主要结果基本上是负面的,但北美脊髓损伤研究 II 的二次分析表明有适度的益处,因此需要考虑潜在的并发症。这强调了持续研究以探索针对 SCI 的安全有效的疗法的必要性,反映了人们对用于神经学应用的甲基衍生物更广泛的兴趣 (Hawryluk、Rowland、Kwon 和 Fehlings,2008).
表观遗传学见解和癌症治疗
DNA 甲基化抑制剂,例如靶向 DNA 甲基转移酶的抑制剂,代表了癌症治疗研究的一个有前景的领域。Goffin 和 Eisenhauer (2002) 综述了关于 DNA 甲基转移酶抑制剂的文献,强调了它们恢复抑制基因表达和发挥抗肿瘤作用的潜力。虽然一些抑制剂已显示出针对白血病的令人鼓舞的活性,但挑战仍然在于证明其在实体瘤中的疗效,这凸显了联合疗法和进一步 III 期研究的必要性,以确定其临床作用 (Goffin 和 Eisenhauer,2002).
在疼痛管理和心理治疗中的潜力
在疼痛管理中探索甲基衍生物,例如在心脏手术中使用亚甲蓝治疗血管舒张综合征,展示了其应用的多样性。Evora 等人 (2009) 讨论了亚甲蓝的治疗作用,指出了其安全性以及作为一种具有成本效益的治疗选择的潜力。这突出了甲基衍生物在各种治疗背景中的更广泛的适用性,包括急性术后疼痛管理以及作为 PTSD 等疾病的心理治疗的辅助手段 (Evora、Ribeiro、Vicente、Reis、Rodrigues、Menardi、Alves Júnior、Évora 和 Bassetto,2009).
作用机制
Target of Action
Methyl 2-cyclobutylideneacetate is a chemical compound that primarily targets the enzyme dehydrogenase . Dehydrogenase enzymes play a crucial role in the metabolism of cells, particularly in the oxidation of molecules, which is a key process in the production of energy within cells .
Mode of Action
The compound interacts with dehydrogenase enzymes, inhibiting their function . This interaction results in the disruption of normal metabolic processes within the cell, particularly those involving the oxidation of molecules .
Biochemical Pathways
The inhibition of dehydrogenase enzymes by Methyl 2-cyclobutylideneacetate affects several biochemical pathways. These enzymes are involved in the metabolism of c1-c6, 1,3-dipolar cycloaddition, and cycloadducts . The disruption of these pathways can have significant downstream effects on cellular function and metabolism .
Result of Action
Methyl 2-cyclobutylideneacetate has been shown to inhibit the growth of cancer cells and cardiovascular disorders by inhibiting the production of reactive oxygen species . This suggests that the compound’s action can have significant molecular and cellular effects, potentially influencing disease progression and patient outcomes .
生化分析
Biochemical Properties
Methyl 2-cyclobutylideneacetate plays a significant role in biochemical reactions by inhibiting the enzyme dehydrogenase. This enzyme is crucial in the metabolism of various substrates, including those involved in cycloaddition and cycloadducts. The inhibition of dehydrogenase by Methyl 2-cyclobutylideneacetate leads to a reduction in the production of reactive oxygen species, which can have various downstream effects on cellular processes .
Cellular Effects
Methyl 2-cyclobutylideneacetate has been shown to influence various types of cells and cellular processes. It inhibits the growth of cancer cells and cardiovascular disorders by reducing the production of reactive oxygen species. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit homologue dehydrogenase enzymes involved in thermolysis, thereby impacting cellular energy production and metabolic balance .
Molecular Mechanism
The molecular mechanism of Methyl 2-cyclobutylideneacetate involves its binding interactions with biomolecules, particularly the enzyme dehydrogenase. By inhibiting this enzyme, Methyl 2-cyclobutylideneacetate prevents the normal metabolic processes that dehydrogenase facilitates. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-cyclobutylideneacetate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-cyclobutylideneacetate remains stable under certain conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of dehydrogenase and prolonged effects on cellular metabolism .
Dosage Effects in Animal Models
The effects of Methyl 2-cyclobutylideneacetate vary with different dosages in animal models. At lower doses, the compound effectively inhibits dehydrogenase without causing significant adverse effects. At higher doses, Methyl 2-cyclobutylideneacetate can lead to toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Methyl 2-cyclobutylideneacetate is involved in several metabolic pathways, primarily through its interaction with dehydrogenase enzymes. These pathways include the metabolism of cycloaddition and cycloadducts, where the compound inhibits the production of reactive oxygen species. This inhibition can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Methyl 2-cyclobutylideneacetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of Methyl 2-cyclobutylideneacetate are crucial for its efficacy and impact on cellular function .
Subcellular Localization
Methyl 2-cyclobutylideneacetate is localized in specific subcellular compartments, where it exerts its effects on enzyme activity and cellular processes. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria and cytoplasm. This subcellular localization is essential for its role in inhibiting dehydrogenase and affecting cellular metabolism .
属性
IUPAC Name |
methyl 2-cyclobutylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7(8)5-6-3-2-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSGAQISQQNVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670417 | |
| Record name | Methyl cyclobutylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143140-39-0 | |
| Record name | Methyl cyclobutylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-cyclobutylideneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
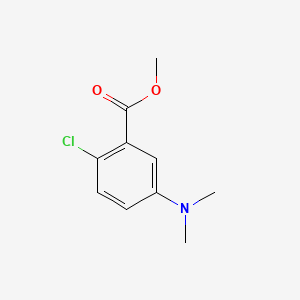
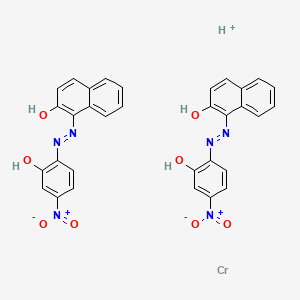


![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)
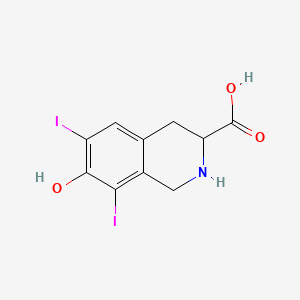
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)
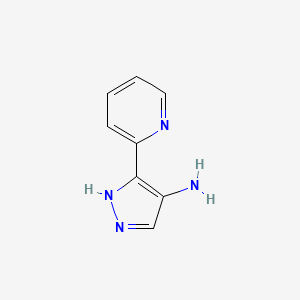
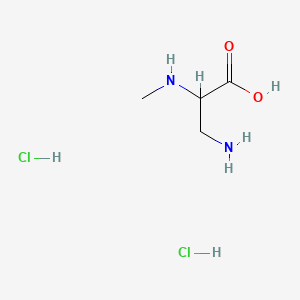
![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)

